molecular formula C7H15N B8136157 1-Propylpyrrolidine

1-Propylpyrrolidine

Cat. No.: B8136157
M. Wt: 113.20 g/mol
InChI Key: HLNRRPIYRBBHSQ-UHFFFAOYSA-N
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Description

1-Propylpyrrolidine is an organic compound with the molecular formula C₇H₁₅N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with 1-bromopropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of pyrrolidine, 1-propyl- often involves the catalytic hydrogenation of pyrrole derivatives. This process uses hydrogen gas and a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Propylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of pyrrolidine, 1-propyl- involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, pyrrolidine derivatives have been shown to inhibit enzymes like acetylcholinesterase, leading to increased levels of neurotransmitters in the brain . Additionally, they can interact with ion channels and transporters, affecting ion flux and cellular signaling .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the propyl group.

    N-methylpyrrolidine: A derivative with a methyl group instead of a propyl group.

    Pyrrolidinone: An oxidized form of pyrrolidine with a carbonyl group.

Comparison: 1-Propylpyrrolidine is unique due to its propyl substituent, which imparts different physicochemical properties and biological activities compared to its analogs. For instance, the propyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability . This makes pyrrolidine, 1-propyl- a valuable compound for drug design and development .

Properties

IUPAC Name

1-propylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-5-8-6-3-4-7-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNRRPIYRBBHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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